4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that features an indole moiety Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acetylated using acetyl chloride to introduce the acetyl group at the 3-position of the indole ring .
The next step involves the formation of the propanoyl group, which can be achieved through the reaction of the acetylated indole with a suitable acylating agent, such as propanoyl chloride, under basic conditions . Finally, the butanoic acid moiety is introduced through an amidation reaction, where the propanoyl-indole derivative is reacted with butanoic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
3-acetylindole: A simpler indole derivative with only an acetyl group at the 3-position.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
4-[3-(3-acetylindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-12(20)14-11-19(15-6-3-2-5-13(14)15)10-8-16(21)18-9-4-7-17(22)23/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
MWGDAYRVZNGXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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